molecular formula C12H13N3O B1483229 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098089-06-4

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483229
CAS No.: 2098089-06-4
M. Wt: 215.25 g/mol
InChI Key: WVSNQOBGIVIXGR-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Biological Activity

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a complex organic compound with potential biological activities due to its unique structural features, including a pyrazole ring, a pyridine moiety, and an acetaldehyde functional group. The molecular formula is C12H14N4OC_{12}H_{14}N_4O, with a molecular weight of approximately 234.26 g/mol. This compound has garnered attention in medicinal chemistry for its diverse biological applications.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Pyridine Moiety : A six-membered aromatic ring with one nitrogen atom.
  • Acetaldehyde Functional Group : An aldehyde group that enhances reactivity.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression .
  • Anti-inflammatory Properties : Pyrazole compounds have demonstrated anti-inflammatory effects through the modulation of inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases .
  • Antimicrobial Effects : Some derivatives have shown promising results against bacterial and fungal strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntitumorInhibitory activity against BRAF(V600E) and EGFR in various cancer cell lines
Anti-inflammatoryModulation of inflammatory cytokines and pathways
AntimicrobialEffective against several bacterial and fungal strains

Notable Research

A study evaluated the cytotoxic effects of synthesized pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The research highlighted the potential synergistic effects when combined with standard chemotherapy agents like doxorubicin, enhancing overall efficacy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction between the pyrazole and pyridine moieties contributes to its ability to bind to various biological targets, influencing cellular signaling pathways relevant to cancer and inflammation.

Properties

IUPAC Name

2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-15-9-11(5-7-16)12(14-15)10-4-3-6-13-8-10/h3-4,6-9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSNQOBGIVIXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN=CC=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 3
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 4
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 5
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 6
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde

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